![molecular formula C9H13F3O2 B056711 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid CAS No. 120976-33-2](/img/structure/B56711.png)
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis Approach : The synthesis of related compounds often involves cyclization reactions, as seen in the synthesis of 4-dicyanomethyl-1,3,5-triaryl-4,5-dihydropyrazoles via acetic acid-catalyzed cyclization (Xue, Wu, Li, & Wang, 2023).
Synthesis of Cyclohexene Derivatives : The synthesis of cyclohexene derivatives such as (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester has been reported. This process involves ring-closing metathesis and diastereoselective Grignard reactions (Cong & Yao, 2006).
Molecular Structure Analysis
Molecular Inclusion in Functionalized Macrocycles : The crystal and molecular structure of a clathrate formed by cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]} with acetic acid has been examined, providing insights into the structural aspects of similar compounds (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).
Cyclodimerization Reactions : Studies on (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid show cyclodimerization reactions and molecular structure elucidation, which are relevant for understanding the behavior of similar cyclohexyl-based acids (Nesvadba, Rzadek, & Rist, 2001).
Chemical Reactions and Properties
- Reactivity with Trifluoromethyl Groups : The synthesis of trifluoromethyl-cyclohexylamines involves hydrogenation reactions indicating the reactivity of cyclohexyl structures with trifluoromethyl groups (Alekseenko et al., 2012).
Physical Properties Analysis
- Hydrogen Bonding in Cyclohexyl Compounds : A study on 2-(1H-imidazol-1-yl)acetic acid and its derivatives reveals different coordination modes in complexes, which can be reflective of the physical properties of similar cyclohexyl-acetic acids (Gan & Tang, 2011).
科学的研究の応用
Catalysis and Oxidation Reactions
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid, through its related compounds and intermediates, plays a role in various catalysis and oxidation reactions. For instance, cyclohexene, which shares structural similarities with the compound , is involved in oxidation reactions catalyzed by metal-ion complexes, such as palladium acetate in acetic acid solution. These reactions are essential in organic chemistry for producing different compounds including benzene and cyclohex-2-en-1-yl acetate (Brown & Davidson, 1971).
Polymer and Complex Formation
The compound's structural analogs are also used in the synthesis and characterization of polymers and complexes. For example, the reaction of 2-(1H-imidazol-1-yl)acetic acid with specific organotin compounds yields different polymeric and cyclotetrameric structures. These applications are crucial in the field of coordination chemistry and material science (Gan & Tang, 2011).
Photoaffinity Labeling
In bioorganic chemistry, derivatives of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid are synthesized for use in photoaffinity labeling. This technique is significant for studying biological interactions and is an alternative to radioactive labeling methods. The derivatives, such as [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, are special carbene precursors that facilitate the labeling process (Hatanaka et al., 1989).
Synthesis of Complex Molecules
This compound is also involved in the synthesis of complex molecules. For instance, cyclohexene-1-acetic acid undergoes reactions with aromatic substrates in the presence of polyphosphoric acid to form phenanthrenes, which are important in pharmaceutical and material science (Ramana & Potnis, 1996).
Steric Effects in Catalysis
Steric effects of carboxylate ligands related to 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid are studied in Pd-catalyzed intramolecular C-H arylation reactions. These studies help understand the role of ligand structure in catalytic efficiency and selectivity, which is vital in developing more efficient catalytic processes (Tanji et al., 2018).
Safety And Hazards
特性
IUPAC Name |
2-[3-(trifluoromethyl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJBAYNWPMAINK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560138 |
Source


|
| Record name | [3-(Trifluoromethyl)cyclohexyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid | |
CAS RN |
120976-33-2 |
Source


|
| Record name | [3-(Trifluoromethyl)cyclohexyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

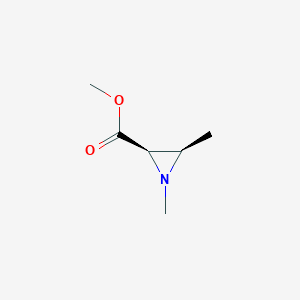
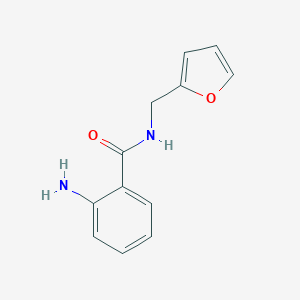
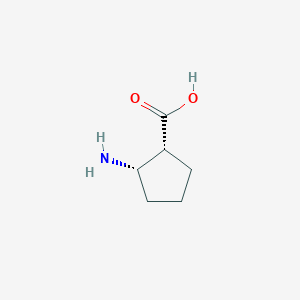
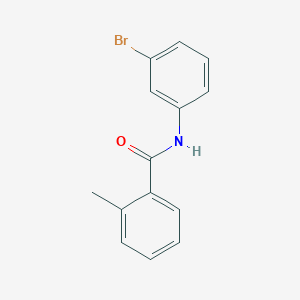
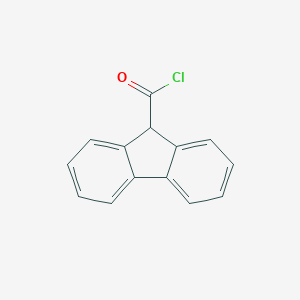
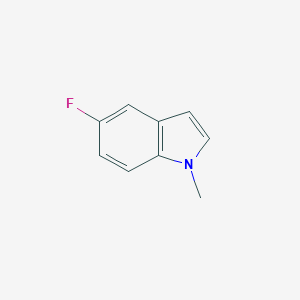
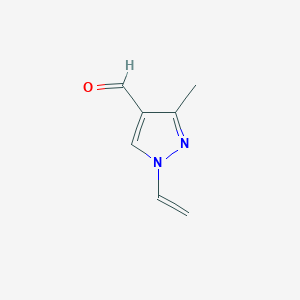
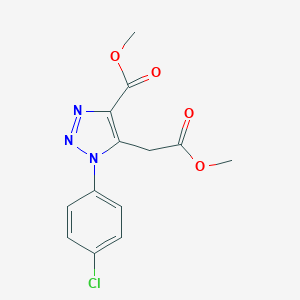
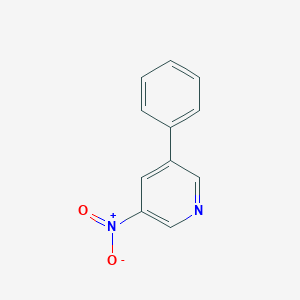
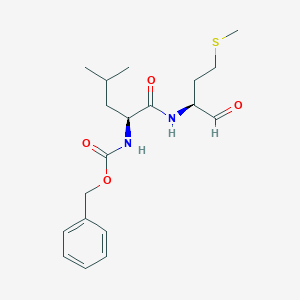
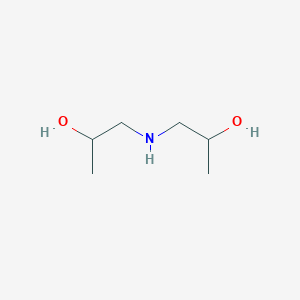
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
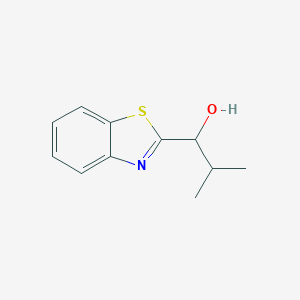
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)